N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Key Attributes of 1,2,4-Triazole Derivatives:
For instance, 1,2,4-triazole derivatives exhibit robust activity in anticonvulsant therapies by modulating γ-aminobutyric acid (GABA) receptors. Similarly, their planar structure enables intercalation into DNA helices, a mechanism exploited in antiproliferative agents. In the target hybrid molecule, the triazole moiety likely contributes to DNA-binding or kinase inhibition, leveraging its aromaticity and electronic properties for optimal target engagement.
Strategic Importance of Hydrazone Linkers in Bioactive Compound Development
Hydrazone linkers (-NH-N=CH-) are pivotal in conjugating pharmacophoric units while maintaining conformational flexibility. Their reversible Schiff base formation allows pH-dependent drug release, enhancing site-specific activity. In the target compound, the hydrazone bridge connects the 1,2,4-triazole core to a diethylamino-hydroxybenzylidene group, enabling spatial arrangement critical for multitarget interactions.
Advantages of Hydrazone Linkers:
Studies demonstrate that hydrazone-linked chimeric compounds, such as opioid-NK1 receptor hybrids, exhibit enhanced blood-brain barrier penetration and analgesic efficacy. Similarly, hydrazones in anticancer agents improve solubility and bioavailability, as seen in compounds targeting topoisomerase II. The hydrazone linker in the target molecule likely optimizes pharmacokinetics while enabling synergistic interactions between the triazole and benzylidene components.
Rationale for Hybridization Strategies in Antiproliferative Agent Design
Hybridization of 1,2,4-triazole and hydrazone motifs leverages complementary mechanisms to overcome drug resistance and improve efficacy. The target compound’s design likely aims to disrupt cancer cell proliferation via dual pathways: (1) triazole-mediated enzyme inhibition and (2) hydrazone-enabled reactive oxygen species (ROS) generation.
Mechanistic Synergy in Hybrid Scaffolds:
For example, hydrazone-containing compounds like triapine exhibit iron chelation properties, inducing ROS-mediated apoptosis in leukemia cells. When combined with a 1,2,4-triazole moiety, such hybrids may concurrently inhibit antioxidant enzymes (e.g., thioredoxin reductase), amplifying oxidative stress in malignant cells. The target compound’s structure aligns with this dual-target strategy, positioning it as a promising candidate for further preclinical evaluation.
Properties
Molecular Formula |
C28H30N6O2S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30N6O2S/c1-4-33(5-2)24-16-13-22(25(35)17-24)18-29-30-26(36)19-37-28-32-31-27(21-9-7-6-8-10-21)34(28)23-14-11-20(3)12-15-23/h6-18,35H,4-5,19H2,1-3H3,(H,30,36)/b29-18+ |
InChI Key |
JIIUQNQCSAFOFJ-RDRPBHBLSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide
Procedure :
-
Starting Material : 1-(4-Methylphenyl)-3-phenylthiosemicarbazide (synthesized via condensation of 4-methylphenyl isothiocyanate with phenylhydrazine).
-
Reaction Conditions : Reflux in 2M NaOH (50 mL) at 100°C for 4–6 hours.
-
Workup : Acidify with HCl (pH 3–4), filter, and recrystallize from ethanol.
Mechanism :
Base-mediated cyclization eliminates ammonia, forming the triazole ring. The thiol group (-SH) is generated at position 3 of the triazole.
Analytical Data :
Introduction of the sulfanyl acetohydrazide side chain proceeds via nucleophilic substitution.
Thioether Formation
Procedure :
-
Reagents :
-
Intermediate Isolation : Filter and recrystallize ethyl 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.
Mechanism :
Deprotonation of -SH by KOH generates a thiolate ion, which attacks ethyl bromoacetate to form the thioether.
Hydrazinolysis
Procedure :
Analytical Data :
Condensation with 4-(Diethylamino)-2-Hydroxybenzaldehyde
The final step involves Schiff base formation between the hydrazide and aldehyde.
Schiff Base Synthesis
Procedure :
-
Reagents :
-
Workup : Cool, filter, and recrystallize from ethanol.
Mechanism :
Acid-catalyzed nucleophilic attack by the hydrazide -NH₂ on the aldehyde carbonyl, followed by dehydration to form the imine.
Analytical Data :
-
Melting Point : 218–220°C.
-
¹³C NMR (DMSO-d₆) : δ 164.2 (C=O), 158.9 (C=N), 112–150 (aromatic carbons).
Comparative Analysis of Synthetic Methods
Optimization Strategies
-
Triazole Cyclization :
-
Schiff Base Condensation :
Spectroscopic Validation
-
¹H NMR :
-
HRMS :
Challenges and Solutions
-
Low Hydrazinolysis Yield :
-
Schiff Base Isomerization :
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The azomethine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the azomethine bond would yield the corresponding amine.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a condensation reaction involving 4-diethylamino-2-hydroxybenzaldehyde and a hydrazone derivative. The synthesis typically requires refluxing the reactants in a suitable solvent like methanol, followed by crystallization to obtain pure compounds . Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those related to N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These compounds have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives containing the triazole moiety have shown promising results in inhibiting the growth of resistant microbial strains, which is crucial in combating antibiotic resistance .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of hydrazone and triazole functionalities. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways. Studies on related triazole derivatives have reported significant cytotoxic effects against different cancer cell lines, suggesting that this compound may exhibit similar properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized triazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard agar diffusion methods, revealing effective concentrations that could be further explored for therapeutic applications .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on similar hydrazone derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compounds induced cell cycle arrest at the G0/G1 phase and promoted apoptosis as evidenced by flow cytometry analysis. These findings suggest that this compound may possess similar anticancer properties worth investigating further .
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazone moiety can interact with cellular proteins and enzymes, potentially leading to inhibition of their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-donating groups (e.g., diethylamino, hydroxyl) on the benzylidene ring may improve solubility and bioavailability compared to electron-withdrawing groups (e.g., nitro ).
- Bulkier substituents (e.g., allyl in ) can hinder crystallization, lowering melting points.
- Indole or pyrrole moieties (e.g., ) correlate with cytotoxic activity against cancer cells.
Pharmacological Activities
Anticancer Potential
Triazole derivatives with indole or pyrrole-containing hydrazones exhibit notable cytotoxicity:
- N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (IC₅₀: 12 µM against melanoma IGR39 cells) .
Antioxidant Activity
Compounds with phenolic or hydroxybenzylidene groups (e.g., ) show strong radical-scavenging activity. The hydroxyl group in the target compound could confer similar benefits.
Anti-Inflammatory and Anti-Exudative Effects
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives reduced inflammation in vivo, comparable to diclofenac .
- The target compound’s diethylamino group may modulate COX-2 inhibition, though experimental validation is needed.
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves three key steps:
- S-Alkylation : Reacting 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with a bromoacetohydrazide derivative in an alkaline medium to form the sulfanyl linkage .
- Hydrazide formation : Condensation of the hydrazide intermediate with 4-(diethylamino)-2-hydroxybenzaldehyde under acidic or reflux conditions to form the hydrazone moiety .
- Purification : Recrystallization using methanol or ethanol to isolate the pure product .
Q. Which spectroscopic methods are essential for structural confirmation?
A combination of techniques is required:
- NMR spectroscopy : 1H and 13C NMR to assign protons and carbons, with 2D NMR (COSY, HSQC) resolving overlapping signals in the hydrazide and triazole regions .
- IR spectroscopy : Confirm the presence of C=N (hydrazone) and S-H (post-reaction absence) stretches .
- HRMS : Validate molecular mass and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antioxidant activity : Ferric Reducing Antioxidant Power (FRAP) assay to evaluate electron-donating capacity .
- Antiplatelet/anticoagulant assays : Measure bleeding time extension or thrombin inhibition using platelet-rich plasma models .
- Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory activity) .
Advanced Research Questions
Q. How can reaction conditions for the S-alkylation step be optimized?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve yields in biphasic systems .
- Monitoring : Employ TLC or HPLC to track reaction progress and purity .
Q. How should researchers address contradictions in NMR assignments for the hydrazide moiety?
- DEPT 135 : Differentiate between CH, CH2, and CH3 groups in complex regions .
- Computational validation : Compare experimental chemical shifts with DFT-calculated values to resolve ambiguities .
- X-ray crystallography : Use single-crystal diffraction (via SHELXL refinement) to unambiguously assign bond geometries .
Q. What strategies resolve polymorphic forms during crystallization?
- Solvent screening : Test solvents with varying polarity (e.g., DMSO vs. ethanol) to induce different crystal forms .
- Seeding : Introduce pre-formed crystals to control nucleation .
- Thermal analysis : DSC/TGA to identify stable polymorphs and hydrate/solvate formation .
Q. How can computational methods elucidate structure-activity relationships (SAR)?
- Molecular docking : Simulate binding interactions with target proteins (e.g., thrombin for anticoagulant activity) using AutoDock Vina .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- MD simulations : Study conformational stability in physiological environments .
Data Analysis & Contradictions
Q. How to interpret conflicting bioactivity data across similar analogs?
- Meta-analysis : Compare IC50 values and assay conditions (e.g., pH, cell lines) to identify outliers .
- Structural tweaks : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity trends .
- Statistical validation : Apply ANOVA with post hoc tests (e.g., Tukey’s) to assess significance .
Q. What experimental controls are critical in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
